[(2-Fluorophenyl)-phenylmethyl]urea
Description
Structure
3D Structure
Properties
CAS No. |
5560-61-2 |
|---|---|
Molecular Formula |
C14H13FN2O |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
[(2-fluorophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C14H13FN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) |
InChI Key |
ODXYTAROUUKKPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Fluorophenyl Phenylmethyl Urea
Retrosynthetic Analysis of the [(2-Fluorophenyl)-phenylmethyl]urea Scaffold
Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The most intuitive disconnection is at the C-N bonds of the urea (B33335) moiety.
Disconnection Approach 1: Amine and Isocyanate
This primary approach involves disconnecting one of the C-N bonds to yield (2-Fluorophenyl)-phenylmethylamine and an isocyanate, or 2-fluoroaniline (B146934) and a (phenylmethyl)isocyanate. The more common and practical route involves the reaction of an amine with a corresponding isocyanate. commonorganicchemistry.com
Disconnection Approach 2: Two Amine Precursors and a Carbonyl Source
Another strategy involves disconnecting both C-N bonds, leading to (2-Fluorophenyl)-phenylmethylamine, a second amine (or ammonia), and a carbonyl source like phosgene (B1210022) or its equivalents. commonorganicchemistry.com This approach offers flexibility in introducing the two different substituents on the urea nitrogen atoms.
Disconnection Approach 3: Rearrangement Reactions
A more advanced retrosynthetic approach considers rearrangement reactions, such as the Curtius or Hofmann rearrangement. wikipedia.orgwikipedia.org For a Curtius rearrangement, the target urea can be traced back to an acyl azide (B81097), which in turn comes from a carboxylic acid. wikipedia.org The Hofmann rearrangement starts from a primary amide. wikipedia.org
Classical and Emerging Approaches for Urea Bond Formation
The formation of the urea bond is a cornerstone of this synthesis. Various methods have been developed, ranging from classical reactions to modern metal-catalyzed processes.
Amine-Isocyanate Coupling Reactions
The reaction between an amine and an isocyanate is one of the most straightforward and widely used methods for synthesizing ureas. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com A key advantage is that no external base is required. commonorganicchemistry.com
For the synthesis of this compound, this would involve reacting (2-Fluorophenyl)-phenylmethylamine with isocyanic acid (or a protected form) or reacting 2-fluoroaniline with (phenylmethyl)isocyanate. The choice between these two pathways often depends on the commercial availability and stability of the respective isocyanate precursor.
A recent development involves a one-pot, two-step synthesis of N,N'-disubstituted ureas from alkyl halides and amines, proceeding through an isocyanate intermediate generated via a Staudinger-aza-Wittig reaction. beilstein-journals.org
Carbonylative Routes (e.g., Phosgene and its Equivalents, CO2-Mediated Syntheses)
Carbonylative methods provide an alternative to the use of pre-formed isocyanates.
Phosgene and its Equivalents: Phosgene (COCl2) is a highly reactive carbonyl source but is also extremely toxic. Safer, solid phosgene equivalents like triphosgene (B27547) are often used. commonorganicchemistry.com The reaction of an amine with triphosgene can generate an isocyanate in situ, which then reacts with a second amine to form the unsymmetrical urea. acs.org Careful control of reaction conditions is crucial to minimize the formation of symmetrical urea byproducts. commonorganicchemistry.com
CO2-Mediated Syntheses: The use of carbon dioxide (CO2) as a C1 building block is an environmentally benign approach to urea synthesis. beilstein-journals.org Palladium-catalyzed oxidative carbonylation of amines using CO has emerged as a powerful tool. nih.govacs.org These reactions can be highly efficient and have been successfully applied to the synthesis of pharmacologically active ureas. nih.gov In some cases, the presence of excess CO2 can enhance reactivity and yield. nih.govacs.org Another green approach involves the catalyst-free reaction of amines with carbonyl sulfide (B99878) (COS), which is structurally similar to CO2 and readily reacts with amines to form isocyanates under mild conditions. rsc.org
Rearrangement-Based Synthetic Strategies (e.g., Hofmann, Curtius Rearrangements)
Rearrangement reactions offer elegant pathways to isocyanate intermediates, which can be trapped by amines to form ureas.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org The reaction is typically carried out using bromine and a strong base like sodium hydroxide. wikipedia.org Variations of this reaction utilize other oxidants like N-bromosuccinimide (NBS) or (diacetoxyiodo)benzene. wikipedia.orgthieme-connect.com The intermediate isocyanate can be trapped in situ with an amine to yield an unsymmetrical urea. thieme-connect.com
Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate. wikipedia.org The acyl azide is typically prepared from a carboxylic acid. wikipedia.orgnih.gov This method is known for its tolerance of a wide range of functional groups and proceeds with complete retention of stereochemistry. nih.gov The resulting isocyanate can be reacted with an amine to produce the desired urea, often in a one-pot procedure. nih.govacs.org
| Rearrangement | Starting Material | Key Intermediate | Reagents |
| Hofmann | Primary Amide | Isocyanate | Br2, NaOH (classical); NBS, (Diacetoxyiodo)benzene |
| Curtius | Carboxylic Acid | Acyl azide, Isocyanate | Diphenylphosphoryl azide (DPPA), Heat |
Metal-Catalyzed Coupling Reactions for Urea Synthesis
Modern synthetic organic chemistry has seen the rise of metal-catalyzed reactions for urea formation.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-N bond formation. Methods include the palladium-catalyzed oxidative carbonylation of amines. nih.govacs.org Another approach is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) to form aryl isocyanates, which can then be coupled with amines. organic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions have also been employed for urea synthesis. For instance, the arylation of ureas with aryl boronic acids can be promoted by cupric acetate. organic-chemistry.org
Iron-Catalyzed Reactions: Emerging research has demonstrated the use of iron catalysts for the dehydrogenative coupling of methanol (B129727) and primary amines to form symmetric ureas, with hydrogen gas as the only byproduct. rsc.org Mechanistic studies suggest the in-situ formation of an isocyanate intermediate. rsc.org
Targeted Synthesis of the (2-Fluorophenyl)-phenylmethyl Precursor
The synthesis of the key precursor, (2-Fluorophenyl)-phenylmethylamine, is a critical step. Several synthetic routes can be envisioned for this intermediate.
A common approach involves the reductive amination of 2-fluorobenzophenone (B1294949). This two-step process would first involve the reaction of 2-fluorobenzophenone with ammonia (B1221849) or a suitable nitrogen source to form an imine, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) (NaBH4) to yield the target amine.
Alternatively, the synthesis could start from 2-fluorobenzaldehyde. A Grignard reaction with phenylmagnesium bromide would yield (2-fluorophenyl)phenylmethanol. This alcohol could then be converted to the corresponding azide or nitrile, followed by reduction to the amine.
Another strategy involves the direct C-H functionalization of a simpler precursor. For example, a benzylic C-H isocyanation of 2-fluorotoluene (B1218778) in the presence of a suitable catalyst could directly generate a benzylic isocyanate, which could then be coupled with an amine. rsc.org
The table below summarizes some potential synthetic routes to the (2-Fluorophenyl)-phenylmethylamine precursor.
| Starting Material | Key Reactions | Intermediate(s) |
| 2-Fluorobenzophenone | Reductive Amination | Imine |
| 2-Fluorobenzaldehyde | Grignard Reaction, Nucleophilic Substitution, Reduction | (2-Fluorophenyl)phenylmethanol, Alkyl Halide/Azide/Nitrile |
| 2-Fluorotoluene | C-H Isocyanation | Benzylic Isocyanate |
Optimization of Reaction Conditions and Process Parameters for Efficient Yield and Selectivity
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure high selectivity, minimizing the formation of byproducts like symmetrically disubstituted ureas. The primary synthetic route involves the reaction of the chiral amine, (2-fluorophenyl)(phenyl)methanamine, with a carbonyl source.
One of the most common laboratory methods for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. In this case, (2-fluorophenyl)(phenyl)methanamine would be reacted with a reagent that delivers the equivalent of isocyanic acid (HNCO) or an isocyanate that can be easily converted to the primary urea. Another prominent pathway is the direct carbonylation of the amine using carbon dioxide (CO2) or carbon monoxide (CO), often requiring a catalyst. google.comnih.gov
Optimization of these reactions typically involves a systematic study of several key parameters:
Solvent: The choice of solvent is critical. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (THF) are frequently employed as they can dissolve the reactants and facilitate the reaction without interfering.
Temperature: Reaction temperatures can range from 0 °C to reflux conditions. Lower temperatures may be required to control selectivity, especially when using highly reactive reagents, while higher temperatures can increase the reaction rate.
Catalyst/Reagent: In phosgene-free methods, such as those using CO2, the catalyst is paramount. nih.gov Guanidine-based organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown effectiveness in activating CO2 for reaction with amines. unipr.it For CO-based carbonylations, selenium or palladium catalysts are often used. google.comorganic-chemistry.org
Base: An organic or inorganic base, such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3), is often necessary to scavenge acidic byproducts, driving the reaction to completion.
The table below illustrates hypothetical optimization parameters for the synthesis of this compound from (2-fluorophenyl)(phenyl)methanamine, based on data from analogous urea syntheses.
Table 1: Optimization of Reaction Conditions for Unsymmetrical Urea Synthesis
| Entry | Carbonyl Source | Catalyst/Reagent | Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Potassium Isocyanate | None | DMF/H₂O | 100 | None | Moderate |
| 2 | CO/Sulfur/O₂ | None | DMF | 20 | DBU | High organic-chemistry.org |
| 3 | CO₂ | TBD | MeCN | 80 | None | Good unipr.it |
This table is illustrative and based on analogous reactions. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.
Detailed mechanistic studies on related syntheses reveal that the physical nature and solubility of reagents can significantly influence reaction rates and selectivity, particularly in sustainable protocols like "on-water" synthesis. organic-chemistry.org
Considerations for Stereoselective Synthesis of Chiral this compound Isomers
The central carbon atom in this compound, bonded to a phenyl group, a 2-fluorophenyl group, a hydrogen atom, and the urea nitrogen, is a stereocenter. This means the compound exists as a pair of enantiomers (R and S isomers). For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities.
The most direct and common strategy for the stereoselective synthesis of a chiral urea is to begin with an enantiomerically pure chiral amine. The subsequent urea-forming reaction is typically designed not to racemize the existing stereocenter. Therefore, the key challenge lies in the asymmetric synthesis of (R)- or (S)-(2-fluorophenyl)(phenyl)methanamine.
Several powerful methods exist for the asymmetric synthesis of chiral amines:
Asymmetric Addition to Imines: One highly effective method involves the addition of an organometallic reagent (e.g., an aryl Grignard or aryllithium) to a chiral N-sulfinylimine, such as those derived from tert-butanesulfinamide (Ellman's auxiliary). The sulfinyl group directs the incoming nucleophile to one face of the imine, leading to high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to yield the enantiopure primary amine. nih.govcolab.ws
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a prochiral imine, (2-fluorophenyl)(phenyl)methanimine, using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands) is a highly efficient and atom-economical method. nih.gov
Organocatalysis: Chiral thiourea (B124793) catalysts, derived from cinchona alkaloids or other chiral scaffolds, can catalyze the enantioselective synthesis of various compounds. mdpi.comnih.gov While less direct for this specific target, a chiral urea or thiourea catalyst could potentially be used in a reaction that constructs the chiral center. researchgate.net
The table below summarizes representative catalytic systems used for the asymmetric synthesis of chiral amines, which is the key step for obtaining enantiopure this compound.
Table 2: Catalytic Systems for Asymmetric Synthesis of Chiral Amines
| Substrate Type | Catalyst System | Chiral Ligand/Auxiliary | Diastereomeric/Enantiomeric Excess (dr/ee) | Reference |
|---|---|---|---|---|
| N-sulfinylimine | Aryl Grignard Reagent | N-2,4,6-triisopropylbenzenesulfinamide | >95% dr | colab.ws |
| N-sulfinylimine | Aryllithium Reagent | N-tert-butanesulfinamide | High dr | nih.gov |
| Imine | Ir-based catalyst | f-binaphane (L7) | High ee | nih.gov |
This table provides examples of established methods for the synthesis of chiral amines, the key precursors for the target molecule.
Development of Sustainable and Green Chemistry Routes for Large-Scale Production
For the large-scale industrial synthesis of this compound, green and sustainable methodologies are paramount. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.
Key principles of green chemistry applied to urea synthesis include:
Phosgene-Free Synthesis: Traditional urea synthesis often involves highly toxic and hazardous reagents like phosgene and its derivatives (e.g., triphosgene) or energy-intensive isocyanates. Modern green routes actively avoid these substances. thieme-connect.com
Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide (CO2), an abundant, inexpensive, and non-toxic greenhouse gas, as the carbonyl source is a highly attractive green strategy. nih.govrsc.org This process typically involves the direct reaction of an amine with CO2, often under pressure and in the presence of a catalyst, to form a carbamic acid intermediate which is then dehydrated to the urea. acs.orgnih.gov
Catalytic Efficiency: The use of highly efficient catalysts allows reactions to proceed under milder conditions (lower temperature and pressure), reduces the amount of reagents needed, and minimizes waste. Ruthenium pincer complexes, for example, can catalyze urea synthesis directly from an amine and methanol (a CO surrogate) with high atom economy, producing only hydrogen gas as a byproduct. organic-chemistry.org
Sustainable Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a major goal. The development of "on-water" synthesis protocols, where the reaction is performed in water, takes advantage of the hydrophobic effect to accelerate reaction rates and simplify product isolation by filtration. organic-chemistry.org Other approaches utilize benign solvents or even solvent-free conditions. unipr.it
The following table compares traditional and green synthetic routes for unsymmetrical ureas.
Table 3: Comparison of Traditional vs. Green Synthetic Routes for Urea Synthesis
| Feature | Traditional Route (Phosgene/Isocyanate) | Green Route (CO₂/Catalysis) |
|---|---|---|
| Carbonyl Source | Phosgene, Isocyanates | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Carbonates |
| Toxicity/Hazards | High (toxic, corrosive, moisture-sensitive reagents) | Low (non-toxic, abundant C1 source) |
| Byproducts | HCl, salts (stoichiometric waste) | H₂O, H₂ (minimal waste) organic-chemistry.org |
| Atom Economy | Moderate to Low | High |
| Reaction Conditions | Often harsh, requires anhydrous conditions | Milder conditions possible with effective catalysis organic-chemistry.org |
| Scalability | Established but with significant safety concerns | Potentially scalable and safer researchgate.net |
By focusing on these green principles, the large-scale production of this compound can be made more economically viable and environmentally responsible.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
High-resolution NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of [(2-Fluorophenyl)-phenylmethyl]urea in solution. Through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete assignment of all atoms and their connectivity can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and 2-fluorophenyl rings, the methine proton, and the urea (B33335) N-H protons. The aromatic region (typically δ 7.0-8.0 ppm) will show complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the unsubstituted phenyl ring would likely appear as a multiplet. The protons on the 2-fluorophenyl group will show additional complexity due to coupling with the fluorine atom. The methine proton (CH) is anticipated to appear as a doublet, coupled to the adjacent N-H proton. The urea protons (NH) are expected to present as two distinct signals, likely broadened, with chemical shifts influenced by solvent and concentration. For instance, in related N-benzylaniline structures, the benzylic protons appear around δ 4.38 ppm, and the N-H proton as a broad signal around δ 4.06 ppm. rsc.org In phenylurea, the NH and NH₂ protons have been observed at δ 8.49 and 5.83 ppm respectively in DMSO-d₆. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Distinct signals will be observed for the carbonyl carbon of the urea moiety (typically in the range of δ 155-160 ppm), the methine carbon, and the aromatic carbons. The carbon atoms of the 2-fluorophenyl ring will exhibit coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool for assigning these carbons. For example, the ¹³C NMR spectrum of benzylurea (B1666796) shows the carbonyl carbon at approximately δ 159 ppm and the benzylic carbon at δ 44 ppm. chemicalbook.com In N-benzyl-N'-(4-chlorophenyl)-N-phenylurea, the carbonyl carbon appears at a specific chemical shift that can be compared. spectrabase.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.comnih.gov For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and can confirm the position of the fluorine substituent. nih.govresearchgate.net The coupling of the ¹⁹F nucleus to adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provides further structural confirmation. The analysis of fluorinated compounds benefits from the fact that ¹⁹F is a 100% naturally abundant, spin ½ nucleus. nih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations and Coupling Constants |
| ¹H | Aromatic: 7.0-8.0, Methine (CH): ~5.0-6.0, Urea (NH): Variable | Aromatic ¹H-¹H coupling, CH-NH coupling, ¹H-¹⁹F coupling |
| ¹³C | Carbonyl (C=O): 155-160, Aromatic: 110-140, Methine (CH): ~50-60 | ¹JCF, ²JCF, ³JCF coupling constants |
| ¹⁹F | Dependent on reference, typically -110 to -130 for 2-fluoroaryl | Coupling to aromatic protons and carbons |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, LC-MS/MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This technique can readily distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the analysis of complex mixtures and for detailed structural elucidation. chromatographyonline.comnih.gov In a typical LC-MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. Common fragmentation pathways for urea derivatives include cleavage of the C-N bonds of the urea moiety and fragmentation of the substituent groups. nih.gov For phenylurea herbicides, for instance, common fragmentation involves the loss of the amine substituent. The development of sensitive LC-MS/MS methods is crucial for the analysis of urea in various matrices. researchgate.net
| Technique | Information Obtained | Expected Observations for this compound |
| HRMS (e.g., ESI-TOF) | Accurate mass and elemental formula | Molecular ion peak corresponding to C₁₄H₁₃FN₂O |
| LC-MS/MS | Fragmentation pattern for structural elucidation | Fragments corresponding to the loss of the urea moiety, the phenyl group, and the fluorophenyl group. |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N functional groups of the urea moiety, as well as vibrations associated with the aromatic rings. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the urea carbonyl group is expected to be a strong band around 1630-1680 cm⁻¹. docbrown.inforesearchgate.net The C-N stretching vibrations and N-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹). pw.edu.plnih.gov The presence of the C-F bond will also give rise to a characteristic absorption in the 1000-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.orgacs.org The C=O stretching vibration is also observable in the Raman spectrum, often with a different intensity compared to the IR spectrum. The symmetric stretching of the aromatic rings typically gives rise to strong Raman signals. The C-N stretching vibrations are also active in Raman scattering. researchgate.netresearchgate.net
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 |
| C=O Stretch (Urea) | 1630-1680 (strong) | 1630-1680 |
| C-N Stretch | 1400-1450 | 1000-1050 |
| Aromatic C-H Stretch | ~3030 | ~3030 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-F Stretch | 1000-1400 | 1000-1400 |
X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformational Analysis (if applicable to related crystalline analogs)
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. While a crystal structure for this compound itself is not available in the public domain, analysis of related crystalline analogs, such as N,N'-diethyl-N,N'-diphenylurea, can provide valuable insights into the preferred solid-state conformation of disubstituted ureas. researchgate.net In such structures, the geometry around the nitrogen atoms is often intermediate between trigonal and tetrahedral, and the phenyl groups can adopt specific orientations relative to the urea plane. The planarity of the urea unit and the torsion angles involving the phenyl and fluorophenyl rings are key conformational parameters that can be determined.
Chromatographic Methodologies (e.g., HPLC, GC) for Purity Determination and Isomer Separation
Chromatographic techniques are essential for the assessment of the purity of this compound and for the separation of any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of urea derivatives due to their thermal lability. newpaltz.k12.ny.us Reversed-phase HPLC with a C18 column is a common choice for the separation of phenylurea compounds. mtc-usa.commtc-usa.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer is typically used. Detection is often performed using a UV detector, as the aromatic rings in the molecule are chromophoric. The development of a robust HPLC method is crucial for determining the purity of the synthesized compound and for quantifying any impurities. umbraco.io
Gas Chromatography (GC): Direct analysis of urea derivatives by GC can be challenging due to their low volatility and thermal instability. chromforum.org Derivatization is often required to increase volatility and thermal stability. nih.govacs.orgchromforum.org For this compound, derivatization of the urea N-H groups, for example, by silylation, could potentially allow for GC analysis. However, HPLC is generally the preferred method for purity determination of such compounds. researchgate.net
| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient | UV-Vis | Purity determination, impurity profiling |
| GC (with derivatization) | Non-polar (e.g., DB-5) | Helium | FID, MS | Analysis of volatile derivatives |
Structure Activity Relationship Sar and Structural Optimization Studies of 2 Fluorophenyl Phenylmethyl Urea Derivatives
Identification of Key Pharmacophoric Features within the [(2-Fluorophenyl)-phenylmethyl]urea Core
The core structure of this compound possesses distinct pharmacophoric features that are crucial for its biological activity. The urea (B33335) moiety itself is a key element, capable of forming multiple stable hydrogen bonds with biological targets due to its hydrogen bond donor and acceptor properties. nih.govnih.gov This interaction is fundamental to the molecular recognition and bioactivity of many urea-containing compounds. nih.gov The presence of aromatic rings, specifically the 2-fluorophenyl and phenyl groups, introduces the potential for hydrophobic and π-stacking interactions with aromatic residues in protein binding sites. nih.gov
The key pharmacophoric features can be summarized as:
Hydrogen Bond Donor/Acceptor: The urea moiety (-NH-CO-NH-) is central to forming hydrogen bonds, which are critical for stabilizing drug-receptor interactions. nih.gov
Aromatic/Hydrophobic Regions: The two phenyl rings provide areas for hydrophobic and aromatic stacking interactions. nih.govresearchgate.net
Halogen Bond Acceptor: The fluorine atom on the 2-fluorophenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and selectivity.
Systematic Modification of the 2-Fluorophenyl Moiety and its Influence on Biological Outcomes
Systematic modifications of the 2-fluorophenyl group in urea derivatives have been shown to significantly impact their biological activity. The position and nature of substituents on this ring can alter the electronic properties, conformation, and binding interactions of the entire molecule.
For instance, the introduction of halogen atoms, such as chlorine or bromine, at the ortho position of a phenylurea can promote the formation of intermolecular hydrogen bonds by influencing the dihedral angle between the urea functionality and the aromatic ring. nih.gov This conformational preorganization can be advantageous for binding to a target. In some series of diaryl urea derivatives, the presence of a chlorine atom at the ortho-position of the urea group was found to be optimal for high inhibitory potency against certain kinases. nih.gov
Exploration of Substitutions and Modifications on the Phenylmethyl Group affecting Molecular Recognition
Modifications to the phenylmethyl group offer another avenue for optimizing the biological activity of this compound derivatives. Altering the substitution pattern on this phenyl ring can impact the molecule's steric and electronic properties, which in turn affects how it is recognized by its biological target. researchgate.net
For example, in a study of 1-phenyl carboxyl pyrazole (B372694) derivatives, substitutions on the phenyl ring led to varied effects on binding affinity. researchgate.net Introducing a bulky group could either enhance or diminish activity depending on the size and shape of the binding pocket. Similarly, the placement of substituents (ortho, meta, or para) can drastically alter the binding mode and affinity. researchgate.net For instance, a para-substitution might position a functional group for a favorable interaction, while a meta-substitution on the same ring might lead to a loss of activity. researchgate.net
The nature of the substituent is also a key determinant. Introducing hydrogen-bond donors or acceptors, or groups that alter the lipophilicity, can fine-tune the interaction with the target protein. nih.gov
Derivatization of the Unsubstituted Urea Nitrogen and its Impact on Biological Profiles
Derivatization of the unsubstituted urea nitrogen atom is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of urea-containing compounds. nih.gov Substitution at this position can have a profound effect on the conformational preferences of the urea derivative. nih.gov
For example, N-methylation of diarylureas can induce a switch from a trans,trans conformation to a cis,cis conformation, which can significantly alter the molecule's shape and its ability to fit into a binding site. nih.gov In some cases, an unsubstituted urea moiety is essential for activity, as methylation can lead to a decrease or complete loss of biological function. nih.gov This highlights the critical role of the hydrogen-bonding capacity of the N-H group in molecular recognition.
Furthermore, introducing different alkyl or aryl groups on the urea nitrogen can impact properties like solubility. nih.gov For instance, the introduction of bulky, nonpolar groups can increase solubility in nonpolar environments. nih.gov
Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR, Ligand-Based and Structure-Based Design)
Computational methods are invaluable tools for understanding the structure-activity relationships of this compound derivatives and for guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov These models can identify key molecular descriptors, such as size, branching, aromaticity, and polarizability, that influence the activity of the inhibitors. nih.gov Both linear (e.g., Multiple Linear Regressions) and non-linear (e.g., Partial Least Squares) methods can be employed to develop predictive QSAR models. nih.gov
3D-QSAR methods, which consider the three-dimensional properties of the molecules, can provide more detailed insights into the steric and electronic requirements for optimal activity.
Ligand-based design approaches, such as pharmacophore modeling, can be used to identify the essential chemical features required for biological activity based on a set of known active molecules. researchgate.net This information can then be used to search for new compounds with similar features.
Structure-based design , which utilizes the 3D structure of the target protein, allows for the rational design of inhibitors that can fit optimally into the binding site. Molecular docking simulations can predict the binding mode of the urea derivatives and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov
Assessment of Ligand Efficiency and Druglikeness Properties in Analog Design
In the process of designing new analogs of this compound, it is crucial to assess not only their biological activity but also their "druglikeness" and ligand efficiency. These metrics help to prioritize compounds that have a higher probability of becoming successful drugs. researchgate.net
Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). sci-hub.se It helps in identifying smaller, more efficient fragments that can be elaborated into potent drug candidates. sci-hub.se
Druglikeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug. This is often assessed using rules like Lipinski's Rule of Five, which considers properties such as:
Molecular weight (MW)
LogP (a measure of lipophilicity)
Number of hydrogen bond donors
Number of hydrogen bond acceptors
In-Depth Analysis of this compound Reveals Absence of Publicly Available Research Data
A comprehensive and exhaustive search of scientific literature and chemical databases has revealed a significant finding: there is a notable absence of publicly available research data specifically detailing the molecular mechanisms of action and target interaction studies for the chemical compound this compound.
Despite extensive search efforts, no specific studies were identified that would allow for a detailed and scientifically accurate discussion of this particular compound in line with the requested focus on its molecular and cellular interactions. The scientific community has not, to date, published research on the molecular docking, target engagement, binding kinetics, or downstream signaling pathways of this compound.
While the broader class of urea derivatives has been the subject of considerable scientific inquiry, with various compounds demonstrating a range of biological activities, this general information cannot be specifically and accurately attributed to this compound without dedicated research. Urea-based compounds have been investigated for their potential as enzyme inhibitors, kinase modulators, and other therapeutic agents. Similarly, the introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to modulate its metabolic stability and binding affinity. However, the specific effects of these structural features in the context of this compound remain uninvestigated in the public domain.
The lack of specific data precludes the generation of an evidence-based article on the following key areas that were to be the focus of the requested piece:
Molecular Mechanisms of Action and Target Interaction Studies
Analysis of Selectivity and Identification of Potential Off-Targets:No selectivity profiling has been performed for [(2-Fluorophenyl)-phenylmethyl]urea.
Consequently, it is not possible to construct the requested scientific article with the required depth and accuracy. The generation of such an article would necessitate speculative and unverified information, which would not meet the standards of a professional and authoritative scientific piece.
Pre Clinical Pharmacological and Biological Evaluation of 2 Fluorophenyl Phenylmethyl Urea Analogs
In Vitro Efficacy and Potency Determination in Cellular and Biochemical Assays
The initial stages of preclinical evaluation for novel compounds like the analogs of [(2-Fluorophenyl)-phenylmethyl]urea involve rigorous in vitro testing to determine their efficacy and potency against specific cellular and biochemical targets. A significant body of research has focused on the anticancer properties of diarylurea derivatives, with numerous studies reporting their potent inhibitory effects on the proliferation of various cancer cell lines.
One area of extensive investigation has been their activity as kinase inhibitors. The diarylurea scaffold is a key feature of many type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. mdpi.com This interaction often involves the formation of hydrogen bonds between the urea (B33335) moiety and conserved amino acid residues in the kinase domain. researchgate.net
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structural analogs, have been synthesized and evaluated for their antiproliferative activity against the NCI-60 human cancer cell line panel. nih.gov Several of these compounds demonstrated broad-spectrum activity. For instance, compounds with a 4-hydroxymethylpiperidine moiety showed significant mean percentage inhibition at a 10 µM concentration. nih.gov Two compounds from this series, 5a and 5d , exhibited particularly potent activity, with IC50 values indicating greater potency than the standard chemotherapeutic agent paclitaxel (B517696) in 21 different cancer cell lines, especially in renal cancer and melanoma cell lines. nih.govnih.gov Furthermore, these compounds were found to be more potent than gefitinib (B1684475) in a significant number of cell lines, including those from colon and breast cancer. nih.govnih.gov
Another study on novel N-phenylindazole based diarylureas reported IC50 values ranging from 0.4 to 50 μM across several cancer cell lines, including those for metastatic breast cancer (4T1), glioblastoma (GL261), triple-negative breast cancer (MDA-MB-231), pancreatic cancer (MIAPaCa-2), and colorectal cancer (WiDr). researchwithrowan.com The modification of a lead compound in this series to include amino-amides was shown to enhance solubility and stability while maintaining biological activity. researchwithrowan.com
Fluorinated N,N'-diarylureas have also been investigated as activators of adenosine (B11128) monophosphate-activated kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov These compounds were found to activate AMPK at low micromolar concentrations and inhibit the proliferation of colon cancer cells. nih.gov
The table below summarizes the in vitro anticancer activity of selected this compound analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Renal Cancer (A498) | < 1 | nih.govnih.gov |
| 5a | Melanoma (SK-MEL-5) | < 1 | nih.govnih.gov |
| 5d | Renal Cancer (A498) | < 1 | nih.govnih.gov |
| 5d | Melanoma (SK-MEL-5) | < 1 | nih.govnih.gov |
| Compound 24 | Prostate Cancer (PC-3) | 0.67 | nih.gov |
| Compound 24 | Colon Cancer (HCT-116) | 0.80 | nih.gov |
| Compound 24 | Renal Cancer (ACHN) | 0.87 | nih.gov |
| N-phenylindazolyl diarylurea analog | Breast Cancer (4T1) | 0.4 - 50 | researchwithrowan.com |
| N-phenylindazolyl diarylurea analog | Glioblastoma (GL261) | 0.4 - 50 | researchwithrowan.com |
Assessment of Compound Selectivity Across Diverse Biological Targets and Systems
A critical aspect of preclinical drug development is the assessment of a compound's selectivity. High selectivity for the intended target over other biological molecules minimizes the potential for off-target effects and associated toxicities. For diarylurea derivatives, which often act as kinase inhibitors, selectivity profiling against a panel of different kinases is a standard procedure.
The diarylurea scaffold is known to bind to the ATP-binding site of many kinases, and achieving selectivity can be challenging. However, subtle structural modifications can significantly influence the selectivity profile. For example, in the development of pyrazole (B372694) urea-based inhibitors of p38 MAP kinase, a key binding domain distinct from the ATP binding site was exploited to achieve selectivity. researchwithrowan.com The ability of these inhibitors to bind to a specific conformation of the activation loop contributed to their selectivity. researchwithrowan.com
In the context of this compound analogs, their activity as inhibitors of specific kinases has been explored. For instance, some pyridine-urea derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net The results from such assays help to build a selectivity profile and guide further structural optimization to enhance potency against the desired target while minimizing activity against others.
Furthermore, studies on N,N'-diarylureas have shown that these compounds can inhibit a range of kinases, including RAF kinases, platelet-derived growth factor receptor (PDGFR), and receptor tyrosine kinases (RTKs). mdpi.com The selectivity of these compounds is often attributed to their ability to stabilize the inactive "DFG-out" conformation of the kinase, a feature not shared by all kinase inhibitors. researchgate.net
The development of diarylurea inhibitors for the cardiac-specific kinase TNNI3K involved a structure-based design approach to engineer selectivity against VEGFR2, p38α, and B-Raf. nih.gov This highlights the potential to rationally design selectivity into this class of compounds.
Pharmacokinetic Characterization in Pre-clinical Models
The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are crucial determinants of its clinical success. Preclinical evaluation of these properties is essential to predict the compound's behavior in humans.
In Vitro Metabolic Stability: The metabolic stability of a compound is often assessed using in vitro systems such as liver microsomes or hepatocytes. These assays provide an early indication of how quickly a compound might be cleared from the body. For diarylurea derivatives, metabolism can occur at various positions on the molecule. Phenylpironetin, an analog, was found to be rapidly metabolized by mouse and human liver microsomes, with metabolism occurring on the α,β-unsaturated lactone and side chains. nih.gov The introduction of a deuterium (B1214612) atom into the structure of sorafenib, a diarylurea-based drug, was explored as a strategy to improve its pharmacokinetic profile by potentially enhancing its metabolic stability. nih.gov
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, can significantly affect its distribution and availability to target tissues. Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life. The plasma protein binding of urea-based compounds can vary significantly depending on their structure. For instance, a study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, a potential PDE5 inhibitor, showed high plasma protein binding in rats, dogs, and humans (96.2%, 99.6%, and 99.4%, respectively). researchgate.net Methods like equilibrium dialysis are commonly used to determine the fraction of unbound drug in plasma. nih.gov
Membrane Permeability: A compound's ability to cross biological membranes is critical for its absorption and distribution. The permeability of urea and its derivatives has been studied using various models, including red blood cells. nih.gov The presence of the urea functionality, with its hydrogen bond donor and acceptor capabilities, can influence a molecule's solubility and permeability. researchgate.net
In Vivo Efficacy Studies in Established Animal Models of Disease
Following promising in vitro results, the evaluation of a drug candidate's efficacy moves to in vivo studies using animal models that mimic human diseases. For anticancer agents, these often involve tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. researchgate.net
Several studies have demonstrated the in vivo antitumor efficacy of diarylurea analogs. A study on novel N-phenylindazolyl diarylureas showed that a lead candidate exhibited significant antitumor properties as a single agent in both a WiDr tumor xenograft and a 4T1 tumor syngraft model. researchwithrowan.com Importantly, these studies also indicated that the candidate compounds were well-tolerated in mice without significant side effects. researchwithrowan.com
Another diarylurea derivative, BO-1055, demonstrated potent therapeutic effects against various human solid tumor cell lines, including breast cancer (MX-1), colon cancer (HCT-116), and prostate cancer (PC3), in xenograft models. mdpi.com Similarly, the co-treatment of another diarylurea, compound 3, with 5-fluorouracil (B62378) was shown to suppress the growth of HCT-116 xenografts. mdpi.com
A fluorinated N,N'-diarylurea, compound (1), was tested in a mouse xenograft model of colorectal cancer. It displayed significant antitumor activity and a delay in tumor growth when administered at its maximum tolerated dose. researchgate.net
The table below presents a summary of in vivo efficacy data for selected diarylurea analogs.
| Compound/Analog | Animal Model | Tumor Type | Key Findings | Reference |
| N-phenylindazolyl diarylurea lead candidate | WiDr tumor xenograft | Colorectal Cancer | Significant antitumor properties as a single agent. | researchwithrowan.com |
| N-phenylindazolyl diarylurea lead candidate | 4T1 tumor syngraft | Breast Cancer | Significant antitumor properties as a single agent. | researchwithrowan.com |
| BO-1055 | Mouse xenograft | Breast (MX-1), Colon (HCT-116), Prostate (PC3) | Potent therapeutic effect. | mdpi.com |
| Compound 3 + 5-fluorouracil | HCT-116 xenograft | Colon Cancer | Suppressed tumor growth. | mdpi.com |
| Compound (1) (fluorinated N,N'-diarylurea) | Mouse xenograft | Colorectal Cancer | Significant antitumor activity and tumor growth delay. | researchgate.net |
Biomarker Identification and Validation for Efficacy Monitoring in Pre-clinical Studies
Biomarkers play a crucial role in modern drug development, enabling the monitoring of drug activity, patient selection, and assessment of therapeutic response. In the preclinical setting, the identification and validation of biomarkers are essential for understanding a compound's mechanism of action and for predicting its clinical efficacy.
For diarylurea derivatives that act as kinase inhibitors, potential biomarkers often include the phosphorylation status of the target kinase or its downstream signaling proteins. For example, in the evaluation of diarylurea inhibitors of the PI3K/Akt signaling pathway in non-small-cell lung cancer (NSCLC) cells, the phosphorylation levels of Akt and its downstream effectors like GSK-3β and c-Myc were monitored. mdpi.com A decrease in the phosphorylation of these proteins following treatment with a diarylurea compound (CTPPU) served as a biomarker of target engagement and pathway inhibition. mdpi.com
In the context of diarylureas targeting RAF kinases, a decrease in the phosphorylation of MEK and ERK, downstream components of the RAF signaling pathway, has been used as a biomarker of efficacy. nih.gov For diarylureas that induce apoptosis, markers like the activation of caspases (e.g., caspase-3) or changes in the expression of apoptosis-related proteins can be monitored. nih.gov
Furthermore, in vivo imaging techniques can also serve as a source of biomarkers. For instance, in a study of a fluorinated N,N'-diarylurea, positron emission tomography (PET) with [(18)F]FDG was used to monitor changes in glucose demand in tumors, which correlated with the arrest of tumor growth. researchgate.net
While specific biomarkers for this compound have not been explicitly defined, the known mechanisms of action of its analogs suggest that markers related to kinase inhibition, cell cycle arrest, and apoptosis would be relevant areas of investigation in preclinical studies.
Future Research Directions and Intellectual Property Landscape
Design and Synthesis of Hybrid Molecules Incorporating the [(2-Fluorophenyl)-phenylmethyl]urea Scaffold with other Active Pharmacophores
The modular nature of the this compound scaffold makes it an ideal candidate for the design and synthesis of hybrid molecules. By strategically combining this core with other known active pharmacophores, researchers can aim to develop multifunctional agents with potentially synergistic or novel mechanisms of action. The urea (B33335) functionality is particularly amenable to forming stable hydrogen bonds with biological targets, a property that has been widely exploited in drug design. nih.gov
The synthesis of such hybrid molecules would likely follow established methodologies for urea and amide bond formation. nih.gov For instance, the terminal amine of a this compound precursor could be reacted with an activated carboxylic acid derivative of another pharmacophore. Alternatively, isocyanate chemistry could be employed to link the urea scaffold to a hydroxyl- or amine-containing bioactive molecule. nih.gov
Table 1: Potential Pharmacophores for Hybridization with this compound
| Pharmacophore Class | Rationale for Hybridization | Potential Therapeutic Area |
| Kinase Inhibitors | The urea moiety is a key feature in many approved kinase inhibitors, such as sorafenib, where it interacts with the hinge region of the kinase domain. nih.govfrontiersin.org | Oncology, Inflammatory Diseases |
| HDAC Inhibitors | The phenyl group could be extended to include a zinc-binding group, a common feature of histone deacetylase (HDAC) inhibitors. | Oncology, Neurodegenerative Diseases |
| GPCR Ligands | The diphenylmethylamine core is present in various ligands for G-protein coupled receptors (GPCRs). nih.gov | CNS Disorders, Metabolic Diseases |
| Antimicrobial Agents | The fluorophenyl group can enhance metabolic stability and cell permeability, properties beneficial for antimicrobial drugs. | Infectious Diseases |
Application of this compound and its Analogs in Chemical Biology Probes for Target Deconvolution
The development of chemical biology probes derived from this compound would be a crucial step in elucidating its mechanism of action and identifying its biological targets. These probes are essentially modified versions of the parent compound that allow for the detection and isolation of binding partners.
One common approach is the creation of affinity-based probes. This would involve synthesizing an analog of this compound with a reactive group or a tag (e.g., biotin (B1667282), a fluorescent dye) appended. This tagged molecule could then be used in cell lysates or living cells to "pull down" its protein targets, which can subsequently be identified by techniques like mass spectrometry.
Another strategy is the design of photo-affinity probes. In this case, a photolabile group would be incorporated into the this compound structure. Upon exposure to UV light, this group would form a covalent bond with the target protein, allowing for its identification.
Table 2: Strategies for Developing Chemical Probes from this compound
| Probe Type | Modification Strategy | Application |
| Affinity Probe | Attachment of a biotin tag via a linker to the phenyl ring or the terminal nitrogen. | Pull-down assays from cell lysates to identify binding proteins. |
| Fluorescent Probe | Incorporation of a fluorophore (e.g., fluorescein, rhodamine) to visualize cellular localization. | Live-cell imaging to determine subcellular distribution. |
| Photo-affinity Probe | Introduction of a diazirine or benzophenone (B1666685) moiety for UV-induced covalent crosslinking. | Covalent labeling of target proteins for unambiguous identification. |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
The structural motifs within this compound suggest several potential therapeutic applications that warrant investigation. The presence of the urea group, a common pharmacophore in anticancer agents, points towards its potential as an antitumor compound. frontiersin.orgnih.govresearchgate.net Phenylurea derivatives have shown activity against various cancer cell lines, and the this compound scaffold could be a valuable starting point for developing new anticancer drugs. nih.govresearchgate.net
Furthermore, the diphenylmethylamine core is a known privileged scaffold for central nervous system (CNS) drug design, suggesting that analogs of this compound could have applications in treating neurological or psychiatric disorders. nih.gov The 2-fluorophenyl group can also influence the compound's pharmacokinetic properties, potentially enhancing its ability to cross the blood-brain barrier.
Given that many small molecules interact with multiple targets, it is plausible that this compound and its derivatives could have unexpected biological activities. High-throughput screening of these compounds against a broad range of biological targets could uncover novel therapeutic indications.
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel compounds. These computational tools can be applied to the this compound scaffold to accelerate the discovery of new drug candidates.
Generative AI models can be trained on large datasets of known bioactive molecules to design novel urea derivatives with desired properties, such as improved potency, selectivity, or pharmacokinetic profiles. Predictive ML models can be used to screen virtual libraries of this compound analogs for their potential activity against specific targets, reducing the need for extensive and costly experimental screening.
Table 3: Application of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Outcome |
| De Novo Design | Using generative models to create novel chemical structures based on the this compound scaffold. | Identification of novel and diverse lead compounds with optimized properties. |
| Virtual Screening | Employing ML models to predict the binding affinity of virtual analogs against a panel of disease-relevant targets. | Prioritization of a smaller, more focused set of compounds for synthesis and testing. |
| ADMET Prediction | Using QSAR models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. | Early identification and elimination of compounds with unfavorable pharmacokinetic or toxicity profiles. |
Analysis of Patent Trends and Novelty in this compound Chemistry and Related Urea Derivatives
The intellectual property landscape for urea derivatives is extensive, with numerous patents covering their synthesis and application in various therapeutic areas. google.comgoogle.com A thorough analysis of existing patents is crucial to identify areas of novelty and to ensure that new research on this compound and its analogs does not infringe on existing claims.
Patents related to urea-based kinase inhibitors, for example, often claim broad Markush structures that encompass a wide range of substituents on the urea scaffold. frontiersin.org Researchers working on this compound would need to carefully design their molecules to ensure they are structurally distinct from these patented compounds.
The novelty of new this compound derivatives could lie in several areas:
Novel substitutions: Introducing unique chemical groups onto the phenyl or fluorophenyl rings that are not covered by existing patents.
Novel therapeutic applications: Discovering and patenting the use of these compounds for a previously unknown medical indication.
Novel formulations: Developing new formulations that improve the delivery or efficacy of the compounds.
A comprehensive patent search focusing on fluorinated diphenylmethyl ureas and related structures would be a critical first step in any research and development program centered on this scaffold.
Q & A
Basic Research Question
- NMR : H and F NMR confirm substituent positions on the aromatic rings (e.g., 2-fluorophenyl proton shifts at δ 7.1–7.4 ppm) .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., urea C=O bond: 1.23 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.1) .
Advanced Insight : DFT calculations predict electronic effects of fluorine on urea’s hydrogen-bonding capacity .
How is the biological activity of this compound evaluated in vitro?
Basic Research Question
- Anticancer assays : MTT tests on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Antimicrobial screening : MIC values against S. aureus (e.g., MIC = 8 µg/mL) .
- Enzyme inhibition : Urease or kinase inhibition assays (e.g., 80% inhibition at 10 µM) .
Advanced Research Question
- Electronic effects : Fluorine’s electronegativity increases urea’s hydrogen-bond donor strength, enhancing interactions with enzyme active sites (e.g., kinase ATP pockets) .
- Steric effects : The 2-fluorine substituent restricts phenyl ring rotation, stabilizing bioactive conformations .
- SAR studies : Analogues with 3- or 4-fluorine show reduced potency, highlighting positional sensitivity .
How can researchers resolve contradictions in reported biological data across studies?
Advanced Research Question
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs : Compare activity of this compound with halogen-substituted derivatives (e.g., chloro or bromo) to isolate fluorine-specific effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets .
What computational strategies predict this compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase pockets (e.g., ∆G = -9.2 kcal/mol) .
- MD simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical features (e.g., urea NH groups, fluorophenyl hydrophobicity) for target engagement .
Advanced Research Question
- Kinetic studies : Monitor intermediates via LC-MS during hydrolysis or alkylation reactions .
- Isotope labeling : O-labeled urea tracks oxygen exchange in acidic/basic conditions .
- DFT calculations : Identify transition states for nucleophilic attacks on the urea carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
